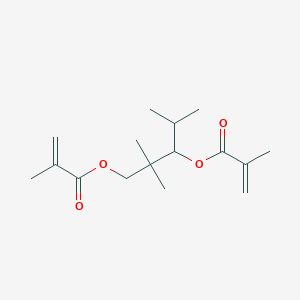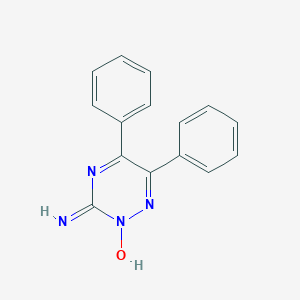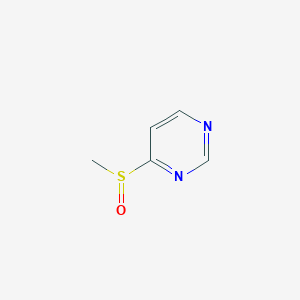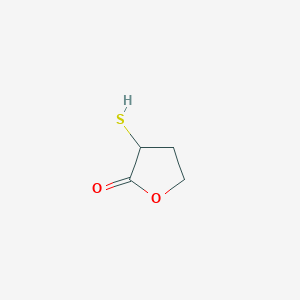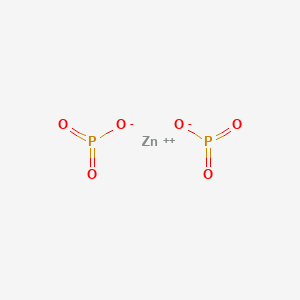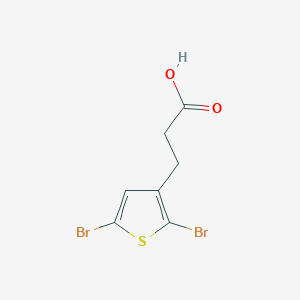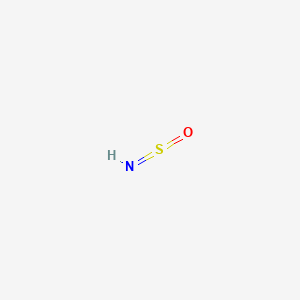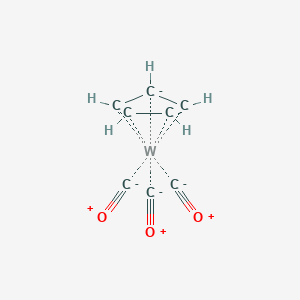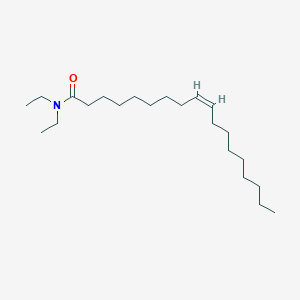
(Z)-N,N-Diethyl-9-octadecenamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-N,N-Diethyl-9-octadecenamide, commonly known as DEET, is a colorless and odorless liquid that was first synthesized in 1953. It is widely used as an effective insect repellent and is considered one of the most effective and widely used insecticides in the world. DEET has been extensively studied for its chemical properties, mechanism of action, and its effectiveness in repelling insects.
作用机制
The exact mechanism of action of DEET is not fully understood, but it is believed to work by interfering with the insect's ability to detect the presence of carbon dioxide, lactic acid, and other chemicals that are produced by the human body. DEET is thought to mask these chemicals, making it difficult for insects to locate their prey.
生化和生理效应
DEET has been shown to have a low level of toxicity in humans and animals, and it is generally considered safe when used as directed. However, some studies have suggested that prolonged exposure to DEET can cause skin irritation, headaches, and dizziness. It is also known to be toxic to some aquatic organisms, and it is recommended that DEET be used with caution around water sources.
实验室实验的优点和局限性
DEET is widely used in laboratory experiments to study the effects of insecticides and repellents on insect behavior. It is a well-established tool for studying the mechanisms of insect behavior and the development of new insecticides and repellents. However, the use of DEET in laboratory experiments is limited by its potential toxicity to humans and animals, and it is recommended that appropriate safety measures be taken when handling DEET in the laboratory.
未来方向
There are several areas of research that could be explored in the future to further our understanding of DEET and its potential applications. These include:
1. Development of new insecticides and repellents that are more effective and less toxic than DEET.
2. Investigation of the long-term effects of DEET exposure on human health and the environment.
3. Exploration of the use of DEET in controlling the spread of insect-borne diseases, such as malaria and Zika virus.
4. Development of new methods for synthesizing DEET that are more efficient and environmentally friendly.
5. Investigation of the potential use of DEET in other areas, such as agriculture and industrial applications.
In conclusion, DEET is a widely used insect repellent that has been extensively studied for its effectiveness in repelling insects. It is synthesized through a multi-step process, and its mechanism of action is not fully understood. DEET has a low level of toxicity in humans and animals, but caution should be taken when handling it in the laboratory. There are several areas of research that could be explored in the future to further our understanding of DEET and its potential applications.
合成方法
DEET is synthesized through a multi-step process that involves the reaction between diethylamine and 2-methyl-3-pentanone. The reaction is carried out in the presence of sodium hydroxide, which acts as a catalyst. The resulting product is then purified through a series of chemical reactions and distillation processes to obtain pure DEET.
科学研究应用
DEET has been extensively studied for its effectiveness in repelling insects, and its potential use in controlling insect-borne diseases. It has been found to be effective against a wide range of insects, including mosquitoes, ticks, and fleas. DEET is also used in the production of insecticides and repellents for agricultural and industrial use.
属性
CAS 编号 |
13653-23-1 |
|---|---|
产品名称 |
(Z)-N,N-Diethyl-9-octadecenamide |
分子式 |
C22H43NO |
分子量 |
337.6 g/mol |
IUPAC 名称 |
(Z)-N,N-diethyloctadec-9-enamide |
InChI |
InChI=1S/C22H43NO/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(24)23(5-2)6-3/h13-14H,4-12,15-21H2,1-3H3/b14-13- |
InChI 键 |
ANBZTKMYPDMODS-YPKPFQOOSA-N |
手性 SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)N(CC)CC |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)N(CC)CC |
规范 SMILES |
CCCCCCCCC=CCCCCCCCC(=O)N(CC)CC |
其他 CAS 编号 |
13653-23-1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



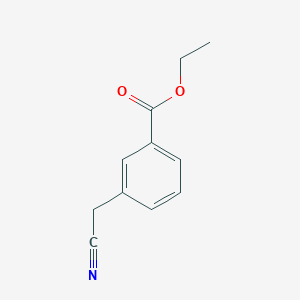
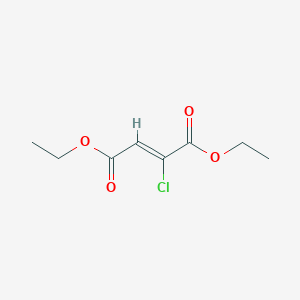
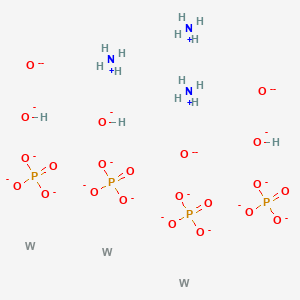
![5-[5-(5-Formylthiophen-2-yl)thiophen-2-yl]thiophene-2-carbaldehyde](/img/structure/B77323.png)
